molecular formula C6H13NO3 B13318800 N-(2-Methoxyethyl)alanine

N-(2-Methoxyethyl)alanine

Cat. No.: B13318800
M. Wt: 147.17 g/mol
InChI Key: ORLILEMRVCDWKB-UHFFFAOYSA-N
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Description

Significance of Non-Canonical Amino Acids and Derivatives in Contemporary Chemical Biology

Non-canonical amino acids are at the forefront of innovation in chemical biology and drug discovery, offering a means to augment the chemical diversity of peptides and proteins. epa.govresearchgate.net By moving beyond the 20 standard amino acids, researchers can introduce novel functionalities, enhance proteolytic stability, and fine-tune the conformational properties of peptides. wikipedia.org This expansion of the chemical toolbox is crucial for creating molecules with improved therapeutic potential, such as enhanced binding affinity and better pharmacokinetic profiles. The introduction of ncAAs can lead to the development of peptide-based drugs with increased efficacy and reduced side effects. wikipedia.org

Rationale for N-Substitution in Alanine (B10760859) Scaffolds

Alanine, with its simple methyl side chain, serves as a fundamental building block in natural proteins. wikipedia.org The modification of its amino group through N-substitution is a key strategy in medicinal chemistry to create peptidomimetics with desirable properties. N-alkylation, such as the introduction of a 2-methoxyethyl group, can significantly alter the physicochemical characteristics of the amino acid. ljmu.ac.uk This modification can enhance a peptide's stability against enzymatic degradation and improve its ability to cross biological membranes. ljmu.ac.uk The substitution on the nitrogen atom also influences the conformational flexibility of the peptide backbone, which can be crucial for its interaction with biological targets.

Overview of the Research Landscape for N-(2-Methoxyethyl)alanine and Structurally Related Compounds

While direct and extensive research focused solely on this compound is not abundant in publicly available literature, the broader landscape of N-substituted alanines and related non-canonical amino acids is a vibrant area of investigation. Studies on similar N-alkylated amino acids provide valuable insights into the potential properties and applications of this compound. For instance, research on N-methylated peptides has shown that such modifications can be challenging but rewarding, leading to compounds with improved biological activity. nih.gov The synthesis and characterization of various N-substituted amino acids are frequently reported in the context of developing new building blocks for peptide and peptidomimetic synthesis. ljmu.ac.ukpsu.edu The available data for structurally similar compounds, such as (2-Methoxyethyl)-L-alanine hydrochloride, suggest a growing interest in this class of molecules within the pharmaceutical and chemical industries.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)(2-Methoxyethyl)-L-alanine hydrochlorideN-Methyl-L-alanine hydrochlorideAlanine
Molecular Formula C6H13NO3C6H14ClNO3C4H10ClNO2C3H7NO2
Molecular Weight 147.17 g/mol 183.63 g/mol 139.58 g/mol 89.09 g/mol wikipedia.org
CAS Number 82772-79-0Not Available600-21-556-41-7 (L-alanine) wikipedia.org
IUPAC Name 2-[(2-methoxyethyl)amino]propanoic acid(2S)-2-[(2-methoxyethyl)amino]propanoic acid hydrochloride(2S)-2-(methylamino)propanoic acid hydrochloride youtube.com2-Aminopropanoic acid wikipedia.org

Note: Some data for this compound are predicted or inferred from closely related compounds due to the limited availability of direct experimental data in the searched literature.

Detailed Research Findings

Specific, in-depth research publications focusing exclusively on this compound are limited. However, by examining studies on analogous N-substituted amino acids, we can infer its potential characteristics and role in scientific research.

The synthesis of N-alkylated amino acids is a well-established field, with various methods available for their preparation. youtube.com Common strategies include reductive amination of α-keto acids or the alkylation of a protected amino acid. For this compound, a plausible synthetic route would involve the reaction of L-alanine with a suitable 2-methoxyethylating agent, such as 2-bromoethyl methyl ether, under basic conditions. The protection of the carboxylic acid group of alanine would likely be necessary to prevent side reactions.

The introduction of the 2-methoxyethyl group is expected to increase the lipophilicity of the alanine molecule compared to its parent amino acid. This increased lipophilicity can have significant implications for its use in peptide synthesis, potentially leading to peptides with enhanced membrane permeability and oral bioavailability.

Spectroscopic characterization would be essential to confirm the structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of N-substituted alanines would show characteristic peaks for the carboxylic acid (C=O stretch around 1700-1725 cm⁻¹ and O-H stretch around 2500-3300 cm⁻¹), the secondary amine (N-H stretch around 3300-3500 cm⁻¹), and the C-O-C ether linkage (around 1070-1150 cm⁻¹). acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal signals corresponding to the methyl group of the alanine backbone, the methine proton, and the protons of the 2-methoxyethyl group. ¹³C NMR would show distinct peaks for the carbonyl carbon, the alpha-carbon, the methyl carbon, and the carbons of the 2-methoxyethyl substituent. hmdb.cacontaminantdb.ca

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and fragmentation patterns could help to confirm the structure. nist.govresearchgate.net

While no specific biological activity has been reported for this compound itself in the searched literature, its structural features suggest it could be a valuable building block for creating peptidomimetics with tailored properties for various therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-(2-methoxyethylamino)propanoic acid

InChI

InChI=1S/C6H13NO3/c1-5(6(8)9)7-3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

ORLILEMRVCDWKB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCCOC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Methoxyethyl Alanine

Direct Synthesis Approaches for N-(2-Methoxyethyl)alanine

The direct synthesis of this compound can be achieved through several established methods for the N-alkylation of amino acids. The most common approaches include reductive amination and direct alkylation with a suitable electrophile.

Reductive Amination: This is a widely used, one-pot reaction that involves the condensation of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the corresponding amine. rsc.org For the synthesis of this compound, alanine (B10760859) would react with 2-methoxyacetaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known to selectively reduce imines in the presence of aldehydes. rsc.orgnih.gov This method is advantageous due to its typically mild reaction conditions and the commercial availability of the starting materials. rsc.orgresearchgate.net

Direct Alkylation with 2-Methoxyethyl Halides: This approach involves the nucleophilic substitution reaction between alanine and a 2-methoxyethyl halide, such as 2-methoxyethyl bromide, under basic conditions. nih.govnih.govacs.org The base, often a hydroxide (B78521) or carbonate, deprotonates the amino group of alanine, increasing its nucleophilicity to attack the electrophilic carbon of the halide. A significant challenge with this method is the potential for over-alkylation, leading to the formation of the di-substituted product, N,N-bis(2-methoxyethyl)alanine. rsc.org Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. The use of protecting groups on the carboxylic acid functionality may also be employed to prevent unwanted side reactions. chemrxiv.org

Catalytic N-Alkylation with 2-Methoxyethanol (B45455): More recent and "greener" approaches utilize the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by transition metals like ruthenium or iron. google.comnih.gov In this case, alanine would be reacted with 2-methoxyethanol in the presence of a suitable catalyst. This method is highly atom-economical, with water being the only byproduct. google.com

Synthesis via Oxazolidinone Intermediates: A more complex but potentially stereoselective route involves the use of an oxazolidinone derivative of alanine. This heterocyclic intermediate can be alkylated with a 2-methoxyethyl halide. Subsequent hydrolysis of the oxazolidinone ring yields the desired this compound. monash.edunih.gov This method can offer better control over the stereochemistry of the final product.

Electrochemical Decarboxylative α-Methoxylation and its Analogous Application to Alanine Derivatives

Electrochemical methods offer a sustainable and reagent-free alternative for the functionalization of amino acids. researchgate.net The Hofer-Moest reaction, which involves the anodic oxidation of a carboxylic acid leading to decarboxylation and the formation of a carbocation, can be applied to N-protected amino acids. rsc.orgchemrxiv.org While a direct electrochemical decarboxylative α-methoxylation of this compound has not been specifically documented, the analogous reaction on other N-protected alanine derivatives provides a strong precedent for its feasibility. rsc.org

In a typical procedure, an N-protected alanine derivative is electrolyzed in methanol (B129727), often with a supporting electrolyte. The anodic oxidation leads to decarboxylation and the formation of an N-acyliminium ion intermediate. This highly electrophilic species is then trapped by the methanol solvent to yield the α-methoxylated product. rsc.org This reaction has been shown to be compatible with various amine protecting groups. rsc.org

Starting Material (N-Protected Alanine)Product (α-Methoxylated Derivative)Reaction TypeReference
N-Piv-AlanineN-Piv-(1-methoxyethyl)amineElectrochemical Decarboxylative α-Methoxylation rsc.org
N-Acetyl-AlanineN-Acetyl-(1-methoxyethyl)amineElectrochemical Decarboxylative α-Methoxylation nih.gov

Applying this analogy to this compound would first require N-protection (e.g., with a Boc or Cbz group). The subsequent electrochemical decarboxylative methoxylation would be expected to produce the corresponding α-methoxylated derivative. This transformation could be a valuable tool for introducing further functionality into the molecule.

Chemoenzymatic and Biocatalytic Synthesis for Enantioselective Production

The production of enantiomerically pure N-alkylated amino acids is crucial for their application in pharmaceuticals and as chiral building blocks. researchgate.net Biocatalysis offers a green and highly selective alternative to classical chemical methods for achieving this. manchester.ac.uk Several enzyme classes have been shown to be effective in the synthesis of N-alkylated α-amino acids. researchgate.net

Enzyme Classes for N-Alkylation:

Lyases: Enzymes such as ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have demonstrated the ability to catalyze the addition of amines to α,β-unsaturated acids. acs.orgrug.nlrug.nl While not a direct route to this compound, the promiscuity of these enzymes suggests potential for engineering them to accept 2-methoxyethylamine (B85606) as a nucleophile for addition to a suitable α,β-unsaturated precursor.

Dehydrogenases and Reductive Aminases: These enzymes catalyze the reductive amination of α-keto acids. acs.org For the enantioselective synthesis of this compound, an appropriate dehydrogenase or reductive aminase could be used to catalyze the reaction between pyruvate (B1213749) (the α-keto acid of alanine) and 2-methoxyethylamine, using a cofactor such as NADH or NADPH. N-methylamino acid dehydrogenases (NMAADHs) have been successfully used for the synthesis of other N-alkyl amino acids. manchester.ac.uk

Lipases for Dynamic Kinetic Resolution: Lipases can be employed for the dynamic kinetic resolution of racemic N-alkyl amino esters. acs.org In this approach, a racemic mixture of an ester of this compound would be subjected to hydrolysis by a lipase (B570770) in the presence of a racemizing agent. The lipase would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric excess. acs.org

Enzyme ClassReaction TypePotential Application for this compound SynthesisReferences
LyasesConjugate addition of aminesAddition of 2-methoxyethylamine to an α,β-unsaturated precursor acs.orgrug.nlrug.nl
Dehydrogenases/Reductive AminasesReductive amination of α-keto acidsReaction of pyruvate with 2-methoxyethylamine acs.orgmanchester.ac.uk
LipasesDynamic kinetic resolution of estersEnantioselective hydrolysis of a racemic ester of this compound acs.org

These biocatalytic methods hold significant promise for the sustainable and highly selective production of enantiopure this compound.

Derivatization Strategies for Functional Group Modulation

The carboxylic acid and secondary amine functionalities of this compound allow for a wide range of chemical modifications to modulate its properties.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group can be readily converted to an ester. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with an alkyl halide in the presence of a base, can be employed. The synthesis of N-alkyl amino acid esters is a common practice, particularly when these compounds are used as intermediates in peptide synthesis or for the preparation of other derivatives. nih.govchimia.ch

Amidation: The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). Protecting-group-free direct amidation of amino acids has also been achieved using borate (B1201080) reagents. tomsheppard.info Amidation is a key reaction in the formation of peptide bonds.

Formation of N-Protected this compound Derivatives

The secondary amine of this compound can be protected to prevent unwanted side reactions during subsequent chemical transformations, particularly in peptide synthesis. Common protecting groups for amines include:

Carbamates:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and removed with a strong acid like trifluoroacetic acid (TFA).

Cbz (benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate and typically removed by hydrogenolysis.

Sulfonamides:

Tosyl (Ts): Introduced using tosyl chloride and can be removed under harsh reductive conditions. monash.edu

Nosyl (Ns): Introduced using 2-nitrobenzenesulfonyl chloride and can be removed under mild conditions with a thiol and a base.

The choice of protecting group depends on the planned subsequent reaction steps and the desired deprotection conditions. google.commonash.edu

High-Throughput Synthesis and Combinatorial Chemistry Approaches

High-throughput synthesis and combinatorial chemistry are powerful tools for the rapid generation of libraries of compounds for drug discovery and materials science. nih.gov These techniques can be applied to this compound to create diverse sets of derivatives.

Solid-Phase Synthesis: this compound, once appropriately protected, can be used as a building block in solid-phase peptide synthesis (SPPS). nih.gov By incorporating it into peptide sequences, libraries of peptides containing this N-alkylated residue can be generated. The "split-and-pool" method is a common strategy in combinatorial SPPS to create large libraries of compounds. rsc.org

Combinatorial Derivatization: A library of this compound derivatives can be created by reacting it with a diverse set of building blocks in a combinatorial fashion. For example, the carboxylic acid could be reacted with a library of amines to generate a library of amides, or the secondary amine (if unprotected) could be further alkylated with a library of alkyl halides. High-throughput methods often employ automated synthesizers and purification systems to manage the large number of reactions and products. chimia.chresearchgate.net The development of such libraries of N-substituted peptides and peptoids is of great interest for identifying new bioactive molecules. rsc.orgnih.gov

ApproachDescriptionApplication to this compoundReferences
Solid-Phase Peptide Synthesis (SPPS)Stepwise synthesis of peptides on a solid support.Incorporation into peptide libraries to study the effect of N-alkylation on bioactivity. nih.govrsc.org
Combinatorial DerivatizationParallel synthesis of a library of compounds from a common scaffold.Reaction with diverse amines or alkyl halides to create libraries of amides or tertiary amines. nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of N 2 Methoxyethyl Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and conformational dynamics of molecules like N-(2-Methoxyethyl)alanine. nih.govcopernicus.org By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's preferred shapes and rotational barriers can be developed. nih.govcopernicus.org

For this compound, ¹H and ¹³C NMR spectra would provide the primary framework for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the protons in the alanine (B10760859) backbone, the methoxy (B1213986) group, and the ethyl chain. For instance, the methoxy protons (O-CH₃) would appear as a sharp singlet, while the protons of the ethyl bridge (-CH₂-CH₂-) and the alanine moiety (-CH-CH₃) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling.

Advanced 2D NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), are crucial for conformational analysis. copernicus.org ROESY experiments can detect through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional folding and the relative orientation of its substituents. This information is vital for understanding the conformational preferences around the key rotatable bonds in the molecule. copernicus.org In some cases, molecules may exist as a mixture of conformers that are in slow exchange on the NMR timescale, leading to a doubling of peaks in the spectrum. copernicus.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on standard chemical shift values for similar functional groups.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)~10-12~175-180
α-Carbon (CH)~3.5-4.0~50-60
β-Carbon (CH₃)~1.3-1.5~15-20
N-CH₂~2.8-3.2~50-55
O-CH₂~3.5-3.8~70-75
Methoxy (O-CH₃)~3.3~58-60

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. For this compound (molecular formula C₆H₁₃NO₃), high-resolution mass spectrometry (HRMS) would be employed to accurately measure its monoisotopic mass, confirming the elemental formula. icm.edu.plresearchgate.net

Techniques like electrospray ionization (ESI) would be used to generate gas-phase ions of the molecule, typically the protonated molecule [M+H]⁺. The resulting mass-to-charge ratio (m/z) is then measured with high precision. Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for confirming its identity and distinguishing it from isomers. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is routinely used to assess the purity of a sample. mdpi.com This method separates the components of a mixture before they enter the mass spectrometer, allowing for the detection and potential identification of any impurities or by-products from the synthesis.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₁₃NO₃
Molecular Weight147.17 g/mol
Monoisotopic Mass147.08954 Da
Primary Ion (Positive ESI)[M+H]⁺ (m/z 148.0972)
Primary Ion (Negative ESI)[M-H]⁻ (m/z 146.0818)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretch of the carboxylic acid would result in a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine would appear in the 3300-3500 cm⁻¹ region, while the C-O-C stretching of the ether linkage would be found in the 1070-1150 cm⁻¹ range. davcollegekanpur.ac.in

Raman spectroscopy provides information on the vibrational properties of both solids and molecules and is particularly useful for identifying non-polar bonds. arxiv.org For this compound, Raman spectra would show characteristic peaks for the C-H bonds in the alkyl chains (around 2800-3000 cm⁻¹) and the carboxylate group. arxiv.orgdoi.org The low-frequency region of the Raman spectrum can provide information about conformational changes. arxiv.orgrsc.org

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy Type
O-H StretchCarboxylic Acid2500-3300 (broad)IR
N-H StretchSecondary Amine3300-3500IR
C-H StretchAlkyl/Methoxy2850-3000IR, Raman
C=O StretchCarboxylic Acid1700-1725IR
N-H BendSecondary Amine1550-1650IR
C-O-C StretchEther1070-1150IR

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrsc.org While obtaining a suitable single crystal of this compound itself might be challenging, the technique is invaluable for analyzing its derivatives. researchgate.net

By synthesizing a crystalline derivative—for example, by forming a salt or an amide—it is possible to obtain a high-resolution crystal structure. This analysis provides unambiguous information on bond lengths, bond angles, and torsion angles within the molecule in the solid state. researchgate.netnih.gov Crucially, for a chiral molecule, X-ray crystallography of a derivative formed with a single enantiomer of another chiral molecule can be used to determine the absolute configuration (R or S) of the stereocenter. researchgate.net The solid-state conformation revealed by crystallography offers a vital reference point for comparison with the solution-state conformations suggested by NMR spectroscopy.

Chiral Analysis and Enantiomeric Purity Determination

This compound contains a chiral center at the α-carbon of the alanine moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Determining the enantiomeric purity, or enantiomeric excess (ee), is critical in many applications.

An effective method for chiral analysis is the indirect approach using chiral derivatization followed by chromatography. nih.govresearchgate.net This involves reacting the racemic this compound with a chiral derivatizing agent, such as (S)-N-(4-nitrophenoxycarbonyl)-phenylalanine methoxyethyl ester ((S)-NIFE). mdpi.commdpi.commdpi.comnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard achiral chromatographic techniques like high-performance liquid chromatography (HPLC) or LC-MS. researchgate.netmdpi.comnih.gov The relative peak areas of the two diastereomers in the chromatogram directly correlate to the ratio of the original enantiomers, allowing for the precise determination of enantiomeric purity.

Computational Chemistry and Theoretical Studies on N 2 Methoxyethyl Alanine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.org It has become a primary tool for calculating the structural and electronic properties of molecules, offering a balance between accuracy and computational cost. scirp.org For N-(2-Methoxyethyl)alanine, DFT calculations can elucidate its fundamental electronic properties, which in turn govern its chemical reactivity.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. physchemres.org

Furthermore, DFT can generate electron density maps and molecular electrostatic potential (MESP) surfaces. nih.gov These maps visualize the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. scirp.org For instance, studies on similar amino acid derivatives have used DFT to understand how the molecular environment and structural changes influence their properties. ugent.bearxiv.org In the context of this compound, DFT could be used to predict reaction pathways, transition states, and activation energies for various chemical transformations.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative and would need to be determined by actual DFT calculations.)

PropertyValueDescription
Total Energy -X HartreesThe total electronic energy of the optimized molecule.
HOMO Energy -Y eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy +Z eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (Y+Z) eVAn indicator of chemical reactivity and kinetic stability. physchemres.org
Dipole Moment D DebyesA measure of the overall polarity of the molecule.
MESP Minimum -V kcal/molIndicates the most electron-rich region, susceptible to electrophilic attack. scirp.org
MESP Maximum +W kcal/molIndicates the most electron-poor region, susceptible to nucleophilic attack. scirp.org

These calculations are typically performed using specific functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-311++G(d,p)) that have been shown to provide reliable results for organic molecules. physchemres.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov This is particularly important for a flexible molecule like this compound, which possesses multiple rotatable bonds.

An MD simulation can be used to explore the conformational landscape of this compound, identifying the most stable conformations (conformers) and the energy barriers for converting between them. rutgers.edu By simulating the molecule for nanoseconds or longer, researchers can observe how the methoxyethyl and alanine (B10760859) moieties orient themselves relative to each other. acs.org This information is critical for understanding how the molecule might bind to a receptor or interact with a solvent.

Table 2: Typical Parameters for an MD Simulation of this compound (Note: These are example parameters and may be adjusted based on the specific research question.)

ParameterExample Value/TypePurpose
Force Field AMBER, CHARMMDefines the potential energy function for all atoms. nih.gov
Solvent Model TIP3P, SPC/E (for water)Represents the solvent molecules explicitly.
Simulation Box Cubic, DodecahedronA periodic cell containing the solute and solvent.
Temperature 300 KMaintained using a thermostat (e.g., V-rescale, Nosé-Hoover). plos.org
Pressure 1 barMaintained using a barostat (e.g., Parrinello-Rahman). plos.org
Time Step 2 fsThe integration time step for solving the equations of motion. nih.gov
Simulation Length 50-200 nsThe total time the system's dynamics are simulated. plos.org

Quantitative Structure-Activity Relationships (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. wikipedia.orgresearchgate.net The fundamental principle is that the structure of a molecule dictates its properties and activities. excli.de QSAR is a powerful tool in rational drug design and materials science for predicting the properties of new, unsynthesized compounds, thereby saving time and resources. researchgate.netmdpi.com

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to find a mathematical equation that best correlates the descriptors with the observed activity. nih.govfrontiersin.org

For this compound, a QSAR study could be envisioned for designing related compounds with enhanced properties. For example, a related compound, N,N-diethyl-N-(2-methoxyethyl)-N-methylammonium alanine, has been identified as a good solvent for cellulose (B213188). researchgate.net A QSAR model could be developed to predict the cellulose-dissolving capacity of a series of related amino acid-based ionic liquids, using descriptors calculated for the cation, including this compound derivatives. This would allow for the in silico screening of numerous candidates to identify the most promising structures for synthesis and testing.

Table 3: Examples of Molecular Descriptors for a QSAR Study of this compound Derivatives (Note: This is an illustrative list of descriptor types.)

Descriptor TypeExample DescriptorInformation Encoded
Constitutional Molecular Weight (MW)Size of the molecule.
Topological Wiener Index, Kappa IndicesMolecular branching and shape.
Geometrical Solvent Accessible Surface Area (SASA)Molecular surface area accessible to a solvent.
Physicochemical LogP (Octanol-Water Partition Coeff.)Lipophilicity/hydrophilicity.
Electronic Dipole Moment, HOMO/LUMO energiesPolarity and electronic reactivity. frontiersin.org

The resulting QSAR model must be rigorously validated to ensure its predictive power before it can be used for rational design. nih.gov

Solvent Effects and Solvation Models in Theoretical Predictions

The properties and behavior of a molecule can be significantly altered by its environment, particularly by the solvent. weebly.com Theoretical calculations must account for these solvent effects to yield predictions that are relevant to real-world solution-phase chemistry. fud.edu.ng Computational chemistry employs two main approaches to model solvation: implicit and explicit models. muni.czpsu.edu

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. q-chem.comnih.gov The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized dielectric. This approach is computationally efficient and is often combined with DFT calculations to predict properties in solution, such as reaction energies and UV-vis spectra. psu.edunih.gov

Explicit solvation models involve including a number of individual solvent molecules in the simulation box along with the solute molecule. muni.cz This method is used in MD simulations and allows for the study of specific solute-solvent interactions, such as hydrogen bonding. pitt.edu While computationally more demanding, this approach provides a more detailed and dynamic picture of the solvation shell around the solute. acs.org

For this compound, both types of models would be valuable. Implicit models could be used with DFT to quickly estimate how its electronic structure and reactivity change between different solvents (e.g., water vs. a nonpolar solvent). Explicit models in MD simulations would reveal the specific hydrogen bonding patterns between the alanine part of the molecule and water, as well as the interactions of the methoxyethyl chain, providing a detailed understanding of its conformational preferences in an aqueous environment. nih.gov

Table 4: Comparison of Implicit and Explicit Solvation Models

FeatureImplicit Solvation Model (e.g., PCM)Explicit Solvation Model
Solvent Representation A continuous medium with a dielectric constant. q-chem.comIndividual, discrete solvent molecules. muni.cz
Computational Cost Low to moderate.High.
Primary Use DFT calculations of energies, spectra in solution. nih.govMD simulations of dynamics, conformational analysis. pitt.edu
Strengths Fast; good for bulk electrostatic effects.Captures specific solute-solvent interactions (e.g., H-bonds).
Limitations Does not describe the specific structure of the first solvation shell.Requires extensive sampling; computationally intensive.

By carefully selecting and applying these theoretical methods, a comprehensive understanding of the chemical and physical properties of this compound can be achieved.

N 2 Methoxyethyl Alanine in Peptidomimetic and Biomimetic Systems

Design Principles for Incorporating N-(2-Methoxyethyl)alanine into Peptoid and Peptide Analogues

The incorporation of this compound and, more commonly, its glycine (B1666218) counterpart, N-(2-methoxyethyl)glycine (Nme), into peptide analogues is guided by specific design principles aimed at creating peptidomimetics with enhanced properties. Peptoids, or oligomers of N-substituted glycines, are a primary class of such peptidomimetics where the side chain is shifted from the α-carbon to the backbone amide nitrogen. nih.gov This structural alteration grants them resistance to enzymatic degradation, a significant advantage over natural peptides. wjarr.com

The principal method for incorporating these monomers is the submonomer synthesis developed by Zuckermann and coworkers. nih.govsemanticscholar.org This solid-phase method involves a two-step iterative cycle:

Acylation: An α-haloacetic acid, typically bromoacetic acid, is coupled to the resin-bound growing chain. nih.gov

Nucleophilic Displacement: A primary amine, in this case, 2-methoxyethylamine (B85606), displaces the halogen to form the N-substituted glycine residue. nih.gov

This modular approach is highly efficient and allows for the precise installation of a wide variety of side chains, including the methoxyethyl group, making it amenable to the creation of diverse chemical libraries. nih.govnih.gov The choice of the N-(2-methoxyethyl) side chain is often strategic. It is frequently used to enhance the water solubility of the resulting oligomer, a crucial property for biological applications. rsc.org For instance, it has been used as a spacer in peptoid sequences to ensure solubility during synthesis and subsequent analysis. rsc.org Furthermore, the methoxyethyl group can influence the physical properties of materials, such as increasing the glass transition temperature in block copolymers. peptoids.org

Synthesis MethodKey FeaturesMonomer Component
Submonomer Synthesis Solid-phase, modular, iterative two-step cycle (acylation and displacement). nih.govBromoacetic acid + Primary amine (e.g., 2-methoxyethylamine). nih.gov
Ugi Reaction Multi-component reaction enabling the synthesis of sequence-defined peptoids with backbone diversity. semanticscholar.orgAmino acid building blocks, aldehydes, isocyanides, and carboxylic acids. semanticscholar.org

The design principles focus on leveraging the N-substitution to overcome the limitations of natural peptides, such as proteolytic instability and limited conformational diversity, while introducing desirable characteristics like solubility and specific conformational biases. wjarr.comuminho.pt

Influence of the N-(2-Methoxyethyl) Moiety on Oligomer Conformation and Stability

The presence of the N-(2-methoxyethyl) group, like other N-alkyl groups, affects the cis-trans isomerism of the backbone amide bonds. researchgate.netnih.gov While many aliphatic amines tend to favor the cis-amide conformation, the specific nature of the side chain and its interactions with neighboring residues determine the final conformational preference. researchgate.net This control over local geometry can be exploited to design stable, folded secondary structures, such as helices. researchgate.net

In larger assemblies and materials, the N-(2-methoxyethyl) moiety contributes to structural stability and organization.

In block copolymers , an increase in the ratio of aromatic monomers to N-(2-methoxyethyl)glycine monomers was found to increase the glass transition temperature, indicating a change in the material's thermal stability. peptoids.org

In bio-inspired macrocyclic structures , methoxyethyl side chains can act as "pillars," extending vertically from the plane of the macrocycle to interact with adjacent molecules, thereby inducing a stable columnar arrangement. researchgate.netresearchgate.net This has been observed to improve the architectural robustness and stability of the resulting crystal lattice. researchgate.net

FeatureInfluence of N-(2-Methoxyethyl) MoietyResearch Finding
Amide Bond Geometry Influences the cis/trans ratio of the backbone amide bonds. researchgate.netThe conformational flexibility of the peptoid backbone is increased due to the lack of a hydrogen bond donor, leading to cis/trans-amide isomerism which is influenced by the side chain. researchgate.net
Oligomer Solubility Increases water solubility. rsc.orgUsed as a spacer in pentamers to facilitate analysis. rsc.org
Secondary Structure Can promote the formation of defined secondary structures like helices. researchgate.netCertain side chains can force the flexible peptoid backbone into distinct conformations, leading to designable structures. researchgate.net
Material Properties Affects thermal stability of polymers. peptoids.orgIncreasing the ratio of aromatic to methoxyethyl monomers raises the glass transition temperature of block copolymers. peptoids.org
Solid-State Packing Can act as a structural pillar to stabilize crystal packing. researchgate.netresearchgate.netMethoxyethyl side chains align to form tubes in macrocyclic peptoids, enhancing framework stability. researchgate.net

Application as a Non-Canonical Amino Acid Building Block in Constrained Peptides

This compound is classified as a non-canonical amino acid (ncAA), a broad category of amino acids that are not one of the 20 standard proteinogenic amino acids. nih.govnih.govwikipedia.org The incorporation of ncAAs is a powerful strategy in peptidomimetic design to create peptides with novel structures, enhanced stability, and improved biological activity. uminho.ptnih.gov

One of the primary goals of using ncAAs like this compound is to introduce conformational constraints. nih.gov N-alkylation of the peptide backbone, including N-methylation or the addition of a methoxyethyl group, fundamentally alters the molecule's flexibility. uminho.ptnih.gov By removing the amide proton, N-alkylation disrupts the typical hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets in natural peptides. uminho.ptnih.gov This allows for the formation of alternative, well-defined arrangements and can make the peptide backbone more rigid. nih.gov

The benefits of using such N-alkylated ncAAs include:

Increased Proteolytic Stability: The absence of the N-H bond and the steric bulk of the alkyl group can hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems. uminho.ptnih.gov

Conformational Control: By restricting the available conformational space, N-alkylation helps in designing peptides that are "pre-organized" to fit a specific biological target, which can lead to higher binding affinity and selectivity. acs.org

While N-methylated amino acids are the most studied in this class, the use of longer or more functionalized chains like N-(2-methoxyethyl) provides a means to further tune the steric and electronic properties of the peptide backbone for specific applications. nih.govnih.gov

Role in Bio-Inspired Macrocyclic Structures

The N-(2-methoxyethyl) moiety is a valuable component in the design and synthesis of bio-inspired macrocyclic structures, particularly cyclic peptoids. researchgate.net Macrocyclization is a powerful strategy to constrain the high conformational flexibility of linear peptoids, resulting in structures with well-defined geometries and unique properties. researchgate.netresearchgate.net

The incorporation of N-(2-methoxyethyl)glycine into these macrocycles serves several key roles:

Structural Scaffolding: In certain cyclic peptoids, the methoxyethyl side chains, along with other substituents, can extend from the macrocycle's core and interact with neighboring rings. This facilitates the self-assembly of the macrocycles into highly ordered, columnar nanotubes. researchgate.netresearchgate.net These ordered assemblies have potential applications in host-guest chemistry and materials science. researchgate.net

The synthesis of these macrocycles often involves the cyclization of linear peptoid precursors, where the sequence of N-substituted monomers, including N-(2-methoxyethyl)glycine, dictates the final structure and properties of the macrocycle. acs.org

Macrocycle TypeRole of N-(2-Methoxyethyl) MoietyKey Finding
Hexameric Cyclopeptoid Acts as a structural pillar, enhances framework stability. researchgate.netAligns with propargyl side chains to form tubes filled with guest molecules; improves architectural robustness. researchgate.net
Octameric Cyclopeptoid Contributes to a defined molecular geometry and packing. researchgate.netA cyclo-octamer containing N-(methoxyethyl)glycine and N-(phenyl)glycine crystallized in a defined geometry, forming a hydrated structure. researchgate.net
Tricyclic Peptoids Serves as a versatile building block for complex architectures. researchgate.netUsed in macrocycles that can be further modified via click chemistry (CuAAC) to form innovative tube-like structures for host-guest applications. researchgate.net

N 2 Methoxyethyl Alanine in Ionic Liquids and Solvation Phenomena

Design and Synthesis of Ionic Liquids Featuring N-(2-Methoxyethyl)alanine Anions or Cations

The synthesis of ionic liquids featuring a 2-methoxyethyl-functionalized cation and an alanine (B10760859) anion has been successfully demonstrated. A common synthetic route involves a neutralization reaction. mdpi.comresearchgate.net For instance, the ionic liquid 1-(2-methoxyethyl)-3-methylimidazolium alanine, abbreviated as [C1OC2mim][Ala], has been synthesized and its structure confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net

The design of these ionic liquids often focuses on creating "task-specific" or "designer" solvents. scispace.com The incorporation of an ether group into the cation can lead to reduced viscosity without compromising thermal stability, which is a significant advantage for practical applications. mdpi.com Researchers have also synthesized a variety of related ionic liquids by varying the cation or anion to study the structure-property relationships. For example, a series of ionic liquids based on the 1-alkyl-3-methylimidazolium cation ([Cnmim]+) and the alanine anion ([Ala]-) have been prepared and characterized to investigate the effect of the alkyl chain length on their physicochemical properties. researchgate.netresearchgate.net

The synthesis of amino acid ionic liquids can also be achieved through other methods, such as using microwave energy, which can provide a rapid and efficient route to these compounds. researchgate.net The choice of synthetic method often depends on the desired purity and the scale of the production.

A summary of some synthesized ionic liquids with related structures is presented in the table below.

CationAnionAbbreviationSynthesis Method
1-(2-methoxyethyl)-3-methylimidazoliumAlanine[C1OC2mim][Ala]Neutralization
1-(2-ethoxyethyl)-3-methylimidazoliumAlanine[C2OC2mim][Ala]Neutralization
N,N-diethyl-N-(2-methoxyethyl)-N-methylammoniumAlanine[N221ME][Ala]Not specified
1-alkyl-3-methylimidazolium (n=2,3,4,5,6)Alanine[Cnmim][Ala]Neutralization

This table is generated based on information from multiple sources. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Mechanistic Studies of Solute-Solvent Interactions in this compound-Based Ionic Liquids

Understanding the interactions between the ionic liquid and dissolved solutes is crucial for optimizing their performance in various applications. The polarity of ionic liquids, which governs their solvating power, can be investigated using solvatochromic probes and the Kamlet-Taft parameters (α, β, and π). scispace.comrsc.org These parameters provide insights into the hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π) of the solvent. scispace.comrsc.org

For ionic liquids in general, the π* values are typically high, indicating significant dipolarity, and are influenced by both the cation and the anion. scispace.comrsc.org The α value, representing the hydrogen bond donor ability, is primarily dependent on the cation, while the β value, representing the hydrogen bond acceptor ability, is mainly determined by the anion. scispace.comrsc.org In the case of alanine-based ionic liquids, the amino acid anion is expected to contribute significantly to the hydrogen bond basicity.

The strength of intermolecular interactions within these ionic liquids can also be evaluated through the determination of thermodynamic properties such as standard entropy and lattice energy. mdpi.comresearchgate.net For [C1OC2mim][Ala] and [C2OC2mim][Ala], these properties have been studied to understand the forces between the ions. mdpi.comresearchgate.net Furthermore, computational methods like Gaussian03 have been employed to analyze the chemical structures and interactions between anions and cations to explain experimentally observed properties like density. researchgate.net

The interactions of these ionic liquids with co-solvents have also been explored. For instance, the physicochemical properties of binary mixtures of ether-functionalized ionic liquids with dimethyl sulfoxide (B87167) (DMSO) have been investigated to understand the intermolecular interactions in these systems. bohrium.com

Applications in Biomass Dissolution and Separation Technologies

A significant application of amino acid-based ionic liquids, including those with N-(2-methoxyethyl) functional groups, is in the dissolution and processing of biomass. researchgate.net The ability of certain ionic liquids to dissolve lignocellulosic biomass is a critical step in the development of biorefineries for the production of biofuels and other value-added chemicals. sajs.co.za

Specifically, a mixture of N,N-diethyl-N-(2-methoxyethyl)-N-methylammonium alanine ([N221ME][Ala]) and DMSO has been shown to dissolve cellulose (B213188) at room temperature. researchgate.netresearchgate.net The solubility of cellulose was found to be dependent on the concentration of the ionic liquid in the mixture, reaching up to 23 wt%. researchgate.netresearchgate.net The dissolved cellulose could then be regenerated by coagulation in water or ethanol. researchgate.netresearchgate.net

Related ionic liquids have also demonstrated effectiveness in fractionating biomass components. For example, N-methyl-N-(2-methoxyethyl)-pyrrolidinium 2,6-diaminohexanoate ([P1ME][Lys]) has been used for the separation of cellulose, hemicellulose, and lignin (B12514952) from wood biomass. researchgate.net This particular ionic liquid was found to selectively dissolve lignin at 60 °C, while dissolution of cellulose required a higher temperature of 80 °C. sajs.co.zatue.nl This temperature-dependent solubility allows for a stepwise fractionation of the biomass.

The dissolution of lignin, a complex aromatic polymer, is a key challenge in biomass processing. researchgate.net Research has shown that ionic liquids with amino acid anions can be effective lignin solvents. researchgate.net For instance, it was found that [P1ME][Ala] exhibited good solubility for lignin. researchgate.net The nature of both the cation and the anion plays a role in the lignin dissolution capabilities of these ionic liquids. researchgate.net

N 2 Methoxyethyl Alanine As a Component in Advanced Materials and Polymer Science

Incorporation into Polymeric Architectures

The incorporation of N-(2-Methoxyethyl)alanine into polymer chains is typically achieved after modifying it into a polymerizable monomer, such as an acrylamide (B121943) or a methacrylate (B99206) derivative. Advanced polymerization techniques are then employed to create well-defined polymer architectures. For instance, derivatives like N,N-bis(2-methoxyethyl)acrylamide (MOEAm) have been successfully polymerized using controlled/living radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Group Transfer Polymerization (GTP). researchgate.netmdpi.comresearchgate.net

RAFT polymerization allows for the synthesis of homo- and block copolymers with varying molar masses and low dispersities. researchgate.net This technique provides excellent control over the polymer's final structure. Similarly, hydrosilylation-promoted GTP has been used to synthesize poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) in a controlled/living manner. mdpi.comresearchgate.netnih.gov This method can produce polymers with specific end-groups, which can further influence the material's properties. mdpi.comnih.gov These polymerization techniques enable the creation of various architectures, including:

Homopolymers: Chains consisting of repeating this compound-derived units.

Block Copolymers: Polymers composed of a block of this compound-derived units connected to a block of another polymer, such as the hydrophilic poly(N,N-dimethylacrylamide) (PDMAm). researchgate.netmdpi.com

Statistical Copolymers: Polymers where this compound-derived units are randomly distributed with other monomer units along the chain. mdpi.comnih.gov

The ability to create these diverse architectures is fundamental to controlling the macroscopic properties of the resulting materials.

Influence of the N-(2-Methoxyethyl) Group on Polymer Thermoresponsiveness and Solution Behavior

The N-(2-methoxyethyl) group plays a crucial role in defining the solution behavior of polymers that contain it, most notably by imparting thermoresponsive properties. Polymers such as poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in a solvent (typically water) at lower temperatures but become insoluble and phase-separate as the temperature is raised. researchgate.netmdpi.com This reversible phase transition is driven by the changing balance of hydrophilic and hydrophobic interactions with temperature.

Detailed research findings have elucidated several factors that influence this thermoresponsive behavior:

Molar Mass: The cloud point (CP), the temperature at which the polymer solution becomes turbid, has been observed to increase with increasing molar mass, eventually converging to a specific temperature for high molar mass polymers. researchgate.net For 1 wt% aqueous solutions of PbMOEAm, this convergence occurs around 46 °C. researchgate.net

End Groups: The chemical nature of the polymer chain's end groups significantly affects the cloud point. Hydrophobic end groups, often remnants of the RAFT agents used in synthesis, can lower the CP. researchgate.net For example, attaching a strongly hydrophobic, surfactant-like end group can lower the CP to 42 °C, bringing it closer to human body temperature. researchgate.net Conversely, polymers with hydrogen atoms at both chain ends, synthesized via hydrosilylation-promoted GTP, may exhibit different Tcp values compared to those with initiator residues. mdpi.comnih.gov

Copolymer Architecture: The arrangement of monomers in copolymers has a profound impact on thermoresponsiveness. Statistical copolymers of MOEAm and a hydrophilic comonomer like N,N-dimethylacrylamide (PDMAm) tend to have higher cloud points than their block copolymer counterparts. mdpi.comnih.gov For instance, block copolymers with roughly equal block sizes of PbMOEAm and PDMAm exhibit a coil-to-globule transition around 60 °C. researchgate.net

Additives: The presence of salts can shift the cloud point temperature, following the Hofmeister series. Kosmotropic anions like fluoride (B91410) can decrease the CP, while chaotropic anions like thiocyanate (B1210189) can increase it. researchgate.net

The hydrodynamic radius (Rh) of these polymer aggregates changes drastically at the cloud point temperature, indicating the transition from soluble polymer chains to insoluble globules. mdpi.com

Table 1: Cloud Point (CP) Temperatures for Polymers Containing N-(2-Methoxyethyl) Groups

Surface Modification and Coating Applications Utilizing this compound Derivatives

Derivatives of this compound are valuable for modifying the surfaces of materials to impart specific properties like biocompatibility, hydrophilicity, and fouling resistance. The unique combination of the methoxyethyl group, known for its protein-repellent properties similar to polyethylene (B3416737) glycol (PEG), and the alanine (B10760859) backbone makes these compounds suitable for a range of coating applications. researchgate.netacs.org

One significant area of application is in the biomedical field. For example, silsesquioxane/poly(2-methoxyethyl acrylate) hybrids have been developed as surface treatment materials for blood-contacting devices. acs.org These coatings can confer both antithrombogenicity and adhesiveness for human umbilical vein endothelial cells, which is highly desirable for materials used in stents or other implants. acs.org The modification is often achieved through a physical coating method, allowing for application on various substrates including polymers, ceramics, and metals. acs.org

In another application, alanine derivatives have been used for the surface treatment of medical devices like contact lenses. google.com Hydrophilic polymers containing monomers such as N-vinyloxycarbonyl alanine can be attached to a silicone hydrogel lens to increase its hydrophilicity and biocompatibility. google.com

Furthermore, derivatives of β-alanine have been used to modify silica (B1680970) surfaces for applications in liquid chromatography. nih.gov By creating a stationary phase with both hydrophobic and hydrophilic characteristics, these modified surfaces can be used for separating a wide variety of analytes. nih.gov This demonstrates the versatility of alanine derivatives in creating functional surfaces with tailored interaction capabilities. The general principle involves creating coatings that can improve adhesion of organic polymers to surfaces like copper or provide fouling resistance to water purification membranes. researchgate.netgoogle.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound
N,N-bis(2-methoxyethyl)acrylamide MOEAm
Poly(N,N-bis(2-methoxyethyl)acrylamide) PMOEAm or PbMOEAm
Poly(N,N-dimethylacrylamide) PDMAm
Polyethylene glycol PEG
N-vinyloxycarbonyl alanine

Information regarding "this compound" in the context of ligand design and coordination chemistry is not available in the public domain.

Extensive searches of scientific databases and scholarly articles have yielded no specific information on the use of this compound as a precursor for the synthesis of metal-binding ligands. Consequently, there is no available research on its coordination modes with transition metal ions, nor any data on the stability constants of its potential metal complexes.

The provided outline requires a detailed discussion on the synthesis of metal-binding ligands derived from this compound, their coordination behavior, and the investigation of their metal-ligand interactions. As no published research on these specific topics could be located, it is not possible to generate an article that adheres to the requested structure and content while maintaining scientific accuracy.

General information on the synthesis of ligands from other amino acid derivatives and their coordination chemistry is available, but a focused article solely on this compound in this context cannot be produced based on the current body of scientific literature.

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Pathways and Scalable Production

The development of efficient and scalable synthetic routes is paramount for the widespread application of N-(2-Methoxyethyl)alanine and its derivatives. Current research is focused on innovative methodologies that offer high yields, stereoselectivity, and adaptability for industrial-scale manufacturing.

One significant area of advancement is in enzyme-catalyzed processes. Researchers have developed a scalable hydrolytic kinetic resolution of 2-methoxyethyl N-(2,6-dimethylphenyl)alaninate, a derivative of this compound, for the production of the chiral acid intermediate of (R)-metalaxyl, an important fungicide. researchgate.netresearchgate.net This method utilizes an immobilized lipase (B570770), which allows for enzyme reuse, and incorporates a racemization step for the unreacted substrate, achieving a satisfactory yield of over 80% and high enantiomeric excess (96% ee) on a 20-L scale. researchgate.net Such biocatalytic approaches are attractive for their mild reaction conditions and high selectivity.

Electrochemical methods also present a novel and green synthetic alternative. A standardized method for the synthesis of N-protected (1-methoxyalkyl)amines has been reported, which proceeds through the electrochemical decarboxylative α-methoxylation of α-amino acid derivatives. rsc.org This technique utilizes a commercially available, easy-to-use compact electrolysis setup, offering a straightforward procedure that can be readily adopted by other laboratories and results in excellent yields, often exceeding 90%, without the need for chromatography. rsc.org

Furthermore, research into the synthesis of amino acid N-carboxyanhydrides (NCAs), which are important monomers for polypeptide synthesis, has yielded robust and scalable methods that are tolerant to moisture and can be performed in an open-flask setup. chemrxiv.org While demonstrated with a glutamate (B1630785) derivative featuring a methoxyethoxy side chain, this methodology, which uses inexpensive reagents like propylene (B89431) oxide (PO) or epichlorohydrin (B41342) (ECH), could be adapted for this compound, facilitating its incorporation into novel polypeptide structures. chemrxiv.org The pursuit of such rapid and scalable processes is crucial for building libraries of diverse unnatural amino acids for various applications, including peptide synthesis. rsc.org

Integration into Advanced Delivery Systems

The unique structural features of this compound, particularly the methoxyethyl group, make it an attractive component for the design of advanced drug delivery systems. This group can influence properties like solubility, stability, and bioavailability. ontosight.ai

The 2-methoxyethyl ester moiety is being explored as a potential prodrug component. ontosight.ai Prodrugs are inactive compounds that are metabolized in the body to produce an active drug. This approach can enhance the pharmacokinetic profile of a parent molecule, improving its delivery to the target site. The integration of this compound into drug structures could thus serve as a strategy to optimize their therapeutic efficacy.

Moreover, the methoxyethyl group is a known component in the creation of "smart" polymers that respond to environmental stimuli such as temperature or pH. For instance, 2-methoxyethyl acrylate (B77674) (MEA) has been used as a monomer to fabricate thermoresponsive nanogels for intelligent drug delivery systems. japsonline.com These nanogels can undergo volume changes in response to temperature shifts, allowing for the controlled release of a loaded therapeutic agent. japsonline.com This principle could be extended to polymers and nanocarriers derived from this compound, enabling the development of sophisticated, stimuli-responsive systems for targeted drug delivery in applications like cancer therapy. thno.org The goal of such systems is to remain stable in circulation and release their payload specifically within the tumor microenvironment. thno.orgnih.gov

Role in Sensing and Analytical Probes

A significant and well-documented application of a methoxyethyl-containing alanine (B10760859) derivative is in the field of analytical chemistry, specifically for the chiral analysis of amino acids. A key reagent, (S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE), which is structurally analogous to an N-acylated this compound derivative, has proven to be highly effective for separating and quantifying amino acid enantiomers. mdpi.commdpi.comresearchgate.net

This derivatization agent reacts with amino acids to form diastereomers, which can then be separated using standard, non-chiral chromatography techniques coupled with highly sensitive detection methods like tandem mass spectrometry (UPLC-MS/MS). mdpi.comnih.gov The (S)-NIFE reagent is favored for its ability to produce stable derivatives under mild conditions, its good stereoselective properties, and the high sensitivity it imparts to the analysis. researchgate.net

This analytical method has been successfully applied to detect and quantify trace amounts of D-amino acids in complex biological matrices, including human plasma, urine, and cerebrospinal fluid. mdpi.comresearchgate.net The ability to accurately measure enantiomeric ratios is crucial, as D-amino acids are increasingly recognized as potential biomarkers for various conditions, including neurological diseases like Alzheimer's, schizophrenia, and neurodegenerative disorders linked to toxins like β-N-methylamino-L-alanine (BMAA). mdpi.comnih.govsemanticscholar.org The use of (S)-NIFE allows for the direct determination of BMAA isomer chirality in environmental and biological samples, which is critical for understanding its role in disease. mdpi.comsemanticscholar.org

Table 1: Analytical Applications of Methoxyethyl-Containing Probes

Probe/Reagent Name Full Chemical Name Application Area Target Molecules Analytical Technique Reference(s)
(S)-NIFE (S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester Chiral Analysis, Biomarker Detection Amino Acid Enantiomers (e.g., BMAA, proteinogenic AAs) UPLC-MS/MS, HPLC mdpi.commdpi.comresearchgate.netnih.gov

Advanced Computational Design of this compound-Based Functional Molecules

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of novel functional molecules. Advanced computational methods, such as molecular docking, density functional theory (DFT), and molecular dynamics simulations, are being employed to predict the properties and interactions of molecules containing the this compound scaffold, guiding synthetic efforts toward promising candidates.

Molecular docking studies are used to predict the binding affinity and orientation of ligands within the active site of a protein. humanjournals.com For example, computational screening of pyranopyridine derivatives, some of which incorporate a 2-methoxyethyl group, has been used to identify potential inhibitors of alanine aminotransferase for therapeutic applications. humanjournals.com This structure-based drug design approach allows for the rational optimization of inhibitor potency and selectivity.

DFT calculations provide deep insights into the electronic structure, stability, and reactivity of molecules. acs.org This method can be used to compare the stability of different molecular conformations and to correlate quantum chemical parameters with biological activity, as demonstrated in studies of N-rhodanine glycoside derivatives. acs.org For this compound-based systems, DFT could be used to predict reactivity, design reaction pathways, and understand the electronic effects of the methoxyethyl substitution.

Furthermore, molecular dynamics simulations are used to study the behavior of molecules and materials over time. Such simulations have been applied to investigate the properties of polymers like poly(2-methoxyethyl acrylate), exploring their hydrophilicity and binding tendencies for applications such as improved hemodialysis membranes. dblp.org This computational approach is vital for designing this compound-based polymers and materials with specific, tailored properties for advanced applications.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique properties of this compound position it at the fertile intersection of chemistry and materials science. This interdisciplinary space leverages fundamental chemical synthesis and understanding to create novel materials with advanced functions. ucsb.edu The inclusion of the methoxyethyl group can impart specific characteristics to molecules and polymers, making them suitable for a range of material applications.

Commercial suppliers categorize compounds like N-(2-methoxyethyl)-N-methyl-beta-alanine under their "Materials Science & Engineering" portfolio, indicating its recognized potential in this field. sigmaaldrich.comsigmaaldrich.com One emerging area is the development of amino acid-based ionic liquids, where N-methyl-N-(2-methoxyethyl) derivatives have been investigated. researchgate.net Ionic liquids are valued in materials science for their unique properties as solvents and electrolytes.

The true power of interdisciplinary research is realized when concepts from different fields are integrated to solve complex problems. nih.gov For example, the chemical synthesis of polymers containing this compound can be guided by materials science principles to create biocompatible and stimuli-responsive hydrogels or surface modifiers. japsonline.comscholaris.ca These materials could find applications in nanomedicine, biosensors, or tissue engineering, where the interaction between a synthetic material and a biological system is critical. nih.gov This synergy between the molecular precision of chemistry and the functional focus of materials science is expected to drive future innovations with this compound. lancs.ac.uk

Q & A

What are the established synthetic methodologies for N-(2-Methoxyethyl)alanine, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves alkylation of alanine’s amino group using 2-methoxyethyl halides (e.g., bromide or tosylate) under basic conditions. For example, analogous protocols for N-substituted alanines employ sodium hydroxide or potassium carbonate in aqueous or mixed solvent systems (e.g., water/DMF) to optimize nucleophilic substitution . Key parameters include:

  • pH control (8–9) to minimize hydrolysis of the 2-methoxyethyl electrophile.
  • Temperature modulation (25–40°C) to balance reaction rate and side-product formation.
  • Purification via ion-exchange chromatography or recrystallization, as demonstrated for structurally related N-alkylated amino acids .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validated methods for β-N-methylamino-L-alanine detection (e.g., hydrophilic interaction LC coupled with tandem MS) can be adapted, ensuring sensitivity for polar derivatives .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns, with characteristic signals for the methoxyethyl group (δ ~3.3 ppm for OCH₃ and δ ~60–70 ppm for the quaternary carbon) .
  • Elemental Analysis or Titration: Used to verify purity, aligning with protocols for non-proteinogenic amino acids .

How can researchers address discrepancies in NMR data when synthesizing novel this compound analogs?

Answer:
Discrepancies (e.g., split peaks, anomalous integration) may arise from:

  • Rotameric equilibria due to restricted rotation around the N–C bond.
  • Diastereomer formation in chiral derivatives.
    Methodological solutions:
  • Variable-temperature NMR to coalesce rotameric signals.
  • 2D techniques (COSY, HSQC) to resolve overlapping peaks, as applied in studies of N-substituted alanines .
  • X-ray crystallography for unambiguous structural confirmation, where crystalline analogs are obtainable .

What role does the 2-methoxyethyl moiety play in modulating the biological activity of alanine derivatives, and how can this be systematically studied?

Answer:
The 2-methoxyethyl group enhances:

  • Solubility in aqueous and lipid phases, critical for bioavailability.
  • Metabolic stability by resisting enzymatic hydrolysis compared to ester or amide groups.
    Systematic approaches:
  • Isosteric replacement studies (e.g., ethoxyethyl, hydroxyethyl) to isolate steric/electronic effects .
  • Radiolabeled analogs (³H/¹⁴C) for pharmacokinetic tracking, as used in related amino acid derivatives .
  • Molecular dynamics simulations to predict interactions with enzymes or receptors, leveraging frameworks from drug design studies .

What experimental approaches are optimal for investigating the enzyme inhibition potential of this compound derivatives?

Answer:

  • Enzyme inhibition assays: Use fluorometric (e.g., fluorescence polarization) or colorimetric (e.g., NADH-coupled) methods under physiologically relevant pH and temperature conditions .
  • Mechanistic studies: Competitive inhibition is assessed via Lineweaver-Burk plots, validated for amino acid analogs like β-N-methylamino-L-alanine .
  • High-throughput screening (HTS): Recombinant enzyme libraries enable rapid identification of inhibitors, following frameworks from pharmaceutical research .

How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible biological studies?

Answer:

  • Standardized reaction conditions: Strict control of stoichiometry, solvent purity, and temperature, as outlined for ionic liquid-mediated syntheses .
  • In-process monitoring: Real-time HPLC or FTIR to track reaction progression, reducing post-synthesis variability .
  • Quality control protocols: Multi-lot validation using LC-MS and NMR to ensure consistency, mirroring industrial practices for amino acid derivatives .

What are the challenges in computational modeling of this compound’s interactions with biological targets?

Answer:

  • Conformational flexibility of the methoxyethyl side chain complicates docking studies.
  • Solvent effects on protonation states of the amino and carboxyl groups.
    Solutions:
  • Enhanced sampling MD simulations (e.g., metadynamics) to explore conformational space .
  • Hybrid QM/MM methods to model electronic interactions at enzyme active sites, validated in studies of alanine racemase inhibitors .

How does the 2-methoxyethyl group influence the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability: The ether linkage resists hydrolysis better than esters, as shown in pharmacokinetic studies of methoxyethyl-containing pharmaceuticals .
  • Oxidative stability: Methoxy groups are less prone to oxidation compared to thioethers or amines.
    Experimental validation: Accelerated stability testing (40°C/75% RH) with LC-MS monitoring, following ICH guidelines .

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